

Physical and chemical properties of 5-(2-Nitrophenyl)-2-furaldehyde

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Compound of Interest

Compound Name: 5-(2-Nitrophenyl)-2-furaldehyde

Cat. No.: B1298063

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An In-depth Technical Guide to 5-(2-Nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-(2-Nitrophenyl)-2-furaldehyde** (CAS No. 20000-96-8), a heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document details the compound's known physical characteristics, chemical reactivity, and potential biological mechanisms of action. Included are detailed experimental protocols for its synthesis, spectroscopic data for characterization, and a visualization of its putative antimicrobial signaling pathway.

Introduction

5-(2-Nitrophenyl)-2-furaldehyde is an organic compound featuring a furan ring substituted with a nitrophenyl group and an aldehyde functional group. This molecular architecture makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery where the nitrofuran scaffold is a known pharmacophore with established antimicrobial properties. The presence of the nitro group and the aldehyde functionality imparts specific reactivity to the molecule, making it a versatile building block for various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of **5-(2-Nitrophenyl)-2-furaldehyde** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Physical Properties

A compilation of the key physical properties of **5-(2-Nitrophenyl)-2-furaldehyde** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	20000-96-8	[1][2]
Molecular Formula	C ₁₁ H ₇ NO ₄	[1][2]
Molecular Weight	217.18 g/mol	[1][2]
Appearance	Solid	
Melting Point	94-97 °C	
Boiling Point	105-107 °C at 30 mmHg	

Chemical Properties

5-(2-Nitrophenyl)-2-furaldehyde exhibits reactivity characteristic of both aromatic nitro compounds and aldehydes. The aldehyde group can readily undergo nucleophilic addition and condensation reactions, while the nitrophenyl group can be subject to reduction of the nitro moiety. The furan ring itself can participate in various aromatic substitution reactions.

Spectroscopic Data

Detailed experimental spectral data for **5-(2-Nitrophenyl)-2-furaldehyde** is not readily available in the public domain. However, data for the isomeric 5-(4-Nitrophenyl)-2-furaldehyde can be used as a reference for spectroscopic characterization, keeping in mind that the substitution pattern will influence the exact spectral details.

¹H and ¹³C NMR Spectroscopy (Reference Data for 5-(4-Nitrophenyl)-2-furaldehyde)

The following table summarizes the expected NMR spectral data based on the 4-nitro isomer.

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
¹ H	9.7 (approx.)	s	Aldehyde proton
8.3 (approx.)	d	Protons on the nitrophenyl ring	
7.9 (approx.)	d	Protons on the nitrophenyl ring	
7.4 (approx.)	d	Furan ring proton	
7.3 (approx.)	d	Furan ring proton	
¹³ C	178 (approx.)	Aldehyde carbonyl	
155-120 (approx.)	Aromatic carbons		

Disclaimer: The NMR data presented is for the isomeric 5-(4-Nitrophenyl)-2-furaldehyde and should be used for reference purposes only. Actual chemical shifts for **5-(2-Nitrophenyl)-2-furaldehyde** will vary.

Infrared (IR) Spectroscopy (Reference Data for 5-(4-Nitrophenyl)-2-furaldehyde)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1680	Strong	C=O stretch (aldehyde)
~1520 and ~1340	Strong	N-O asymmetric and symmetric stretch (nitro group)
~3100-3000	Medium	C-H stretch (aromatic)
~1600, ~1475	Medium to Weak	C=C stretch (aromatic rings)

Disclaimer: The IR data is based on the functional groups present and reference spectra of similar compounds. Actual peak positions may vary.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

m/z	Interpretation
217	[M] ⁺ , Molecular ion

Experimental Protocols

The synthesis of **5-(2-Nitrophenyl)-2-furaldehyde** can be achieved through several synthetic routes. Two plausible methods are the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction. A detailed protocol for a similar compound, 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde, via a Meerwein-type reaction is provided below as a representative experimental procedure.^[1]

Synthesis of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (Representative Protocol)

Materials:

- 2-chloro-4-nitroaniline

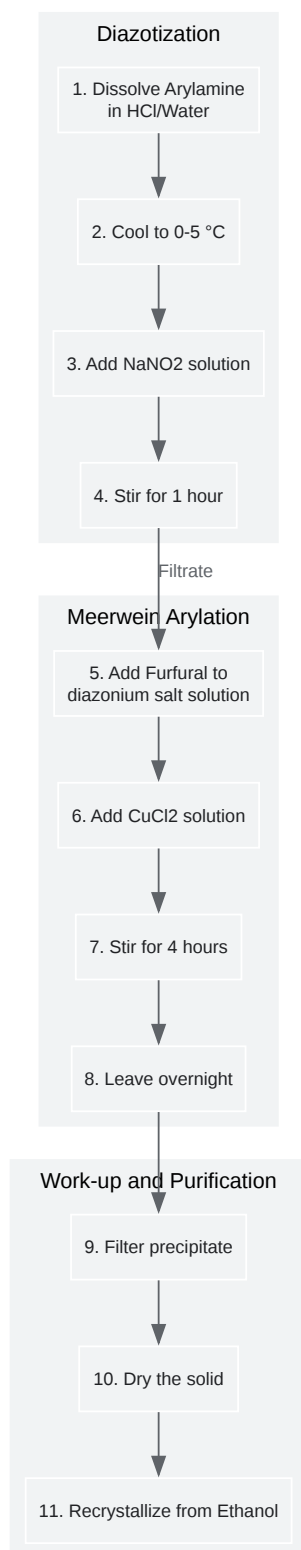
- Concentrated Hydrochloric Acid (HCl)
- Water
- Sodium Nitrite (NaNO_2)
- Furfural
- Copper(II) Chloride (CuCl_2)
- Ethanol

Procedure:

- Dissolve 8 g of 2-chloro-4-nitroaniline in a mixture of concentrated HCl and water (1:1) with stirring.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add a solution of sodium nitrite (0.07 mol) dropwise to the cooled mixture.
- Allow the reaction to proceed for one hour to complete the diazotization, then filter the reaction mixture and collect the filtrate.
- To the filtrate, add furfural (0.05 mol), followed by the dropwise addition of a solution of copper chloride (2 g in 10 ml of water).
- Continue stirring the reaction mixture for 4 hours and then leave it overnight at room temperature.
- Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the purified product.^[1]

Experimental Workflow for Synthesis

Experimental Workflow: Synthesis of 5-(Aryl)-2-furaldehyde

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Caption: Workflow for the synthesis of 5-aryl-2-furaldehydes via Meerwein arylation.

Biological Activity and Signaling Pathways

Derivatives of nitrofurans are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the reductive activation of the nitro group by bacterial nitroreductases.

Antimicrobial Mechanism of Action

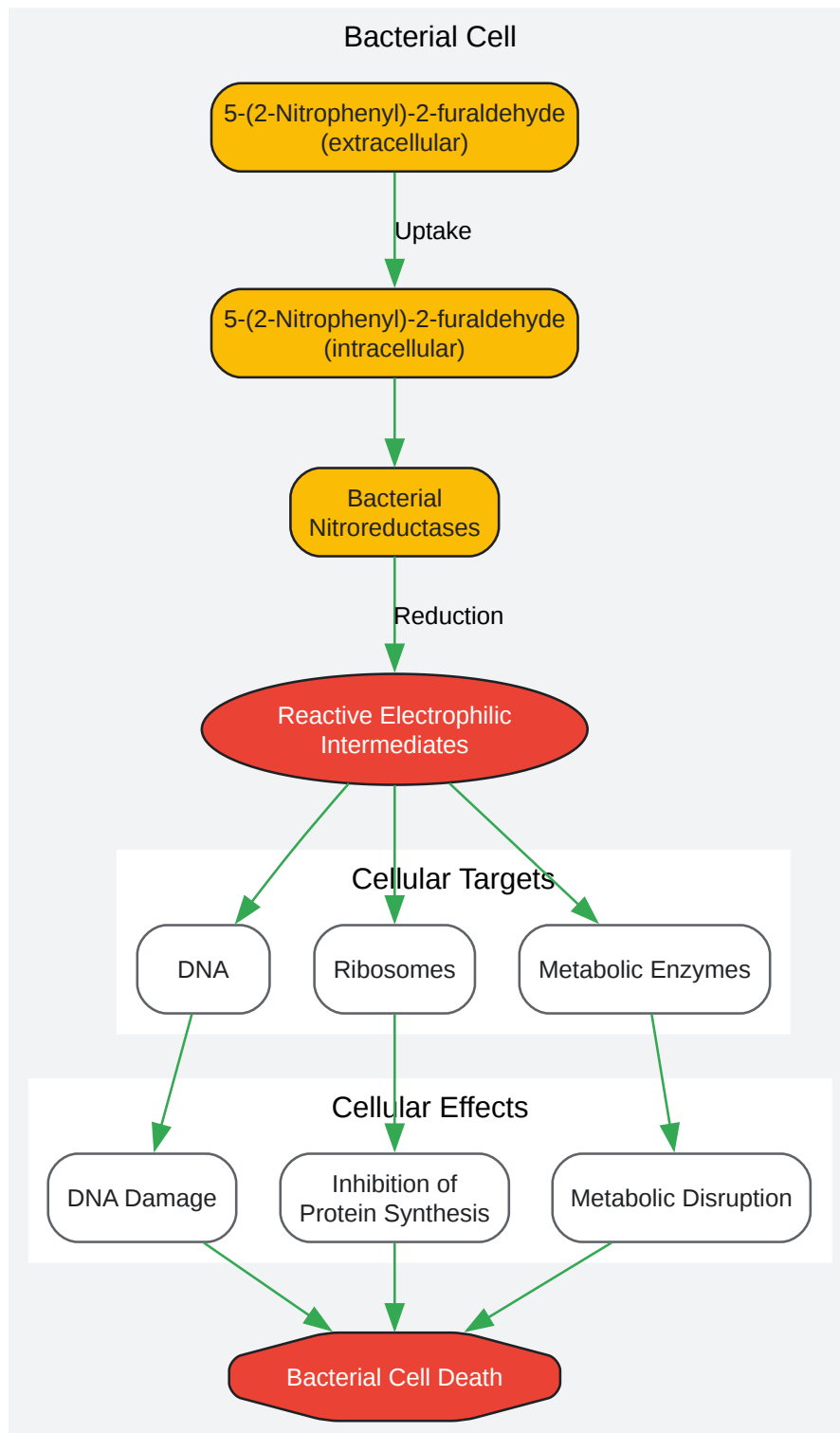
The prevailing hypothesis for the antimicrobial action of nitrofurans is as follows:

- **Uptake and Activation:** The nitrofurans compound is taken up by the bacterial cell.
- **Reductive Activation:** Inside the bacterium, flavoproteins (nitroreductases) reduce the 5-nitro group. This process generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives.
- **Cellular Damage:** These reactive intermediates are non-specific in their targets and can cause widespread damage to cellular macromolecules. This includes:
 - **DNA Damage:** The intermediates can cause strand breakage and other lesions in the bacterial DNA.
 - **Ribosomal Inhibition:** They can bind to ribosomal proteins and RNA, thereby inhibiting protein synthesis.
 - **Enzyme Inhibition:** Key enzymes involved in metabolic pathways, such as the citric acid cycle and carbohydrate metabolism, can be inhibited.

This multi-targeted mechanism of action is thought to be a reason for the relatively low incidence of bacterial resistance to nitrofurans.

Putative Antimicrobial Signaling Pathway

Putative Antimicrobial Signaling Pathway of Nitrofurans



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Caption: Proposed mechanism of antimicrobial action for nitrofuran derivatives.

Conclusion

5-(2-Nitrophenyl)-2-furaldehyde is a versatile chemical intermediate with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis can be achieved through established organic reactions, and its biological activity is rooted in the well-characterized antimicrobial properties of the nitrofurans class. This technical guide provides a foundational understanding of this compound for researchers and developers in the chemical and pharmaceutical sciences. Further research is warranted to fully elucidate the specific spectral properties and biological activities of this particular isomer.

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References

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